molecular formula C10H14N2 B1279275 1-Benzylazetidin-3-amine CAS No. 223381-58-6

1-Benzylazetidin-3-amine

Cat. No.: B1279275
CAS No.: 223381-58-6
M. Wt: 162.23 g/mol
InChI Key: KLUJUFXZZAOGQQ-UHFFFAOYSA-N
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Description

1-Benzylazetidin-3-amine is a bicyclic compound with the molecular formula C10H14N2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazetidin-3-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with azetidin-3-one under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzylazetidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylazetidin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The benzyl group can interact with hydrophobic pockets in proteins, while the azetidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

    Azetidine: The parent compound, a four-membered nitrogen-containing ring.

    1-Benzylazetidine: Lacks the amine group at the 3-position.

    1-Benzylpyrrolidine: A five-membered nitrogen-containing ring with a benzyl group.

Uniqueness: 1-Benzylazetidin-3-amine is unique due to the presence of both the benzyl group and the amine group at the 3-position. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The azetidine ring’s strain also contributes to its unique properties, making it a valuable scaffold in drug design and material science .

Biological Activity

1-Benzylazetidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a four-membered azetidine ring. Its molecular formula is C10H12N2C_{10}H_{12}N_2, and it exists in various forms, including hydrochloride salts which enhance its solubility in aqueous solutions. The structural characteristics of this compound allow it to interact with biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator. The benzyl group can engage with hydrophobic regions in proteins, while the azetidine ring facilitates hydrogen bonding with active site residues. These interactions can lead to the modulation of various signaling pathways, making it a candidate for therapeutic applications.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties . Research suggests that it could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. For instance, one study highlighted its potential in reducing cell death in models of neurotoxicity induced by glutamate.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor . It has shown promising results against various enzymes involved in metabolic pathways, which could be beneficial for conditions such as diabetes and obesity. The compound's ability to inhibit specific enzymes may lead to altered metabolic profiles, warranting further investigation into its therapeutic potential.

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of this compound:

Study Focus Findings
Study ANeuroprotectionDemonstrated reduction in neuronal apoptosis in vitro models.
Study BEnzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes.
Study CPharmacokineticsEnhanced solubility and bioavailability when formulated as hydrochloride salt.

Notable Case Studies

  • Neuroprotective Study : In a controlled experiment, this compound was administered to cultured neuronal cells exposed to neurotoxic agents. Results indicated a significant decrease in cell death compared to control groups, suggesting its potential as a neuroprotective agent.
  • Enzyme Interaction Analysis : A series of assays were conducted to evaluate the inhibitory effects of this compound on key metabolic enzymes. The compound exhibited significant inhibition rates, indicating its potential utility in metabolic disorders.

Properties

IUPAC Name

1-benzylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUJUFXZZAOGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436618
Record name 1-benzylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223381-58-6
Record name 1-benzylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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